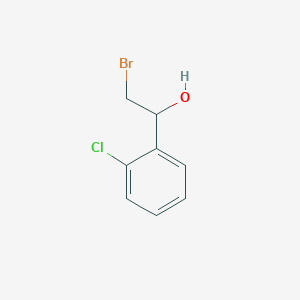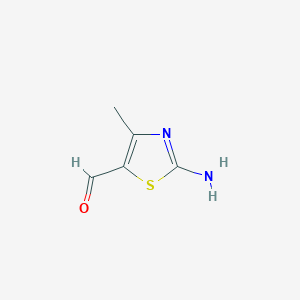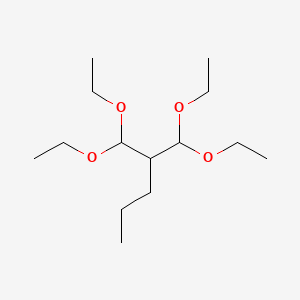
2-(Diethoxymethyl)-1,1-diethoxypentane
Übersicht
Beschreibung
2-(Diethoxymethyl)-1,1-diethoxypentane is an organic compound characterized by its unique structure, which includes multiple ethoxy groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1,1-diethoxypentane typically involves the reaction of pentane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the reaction of 1,1-diethoxypentane with diethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on activated carbon can be used to facilitate the reaction, and the process is optimized to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethoxymethyl)-1,1-diethoxypentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted pentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)-1,1-diethoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxypentane involves its interaction with various molecular targets. In chemical reactions, the ethoxy groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes that process ether bonds, leading to its breakdown and utilization in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methoxymethyl)-1,1-dimethoxypentane
- 2-(Ethoxymethyl)-1,1-diethoxyhexane
- 2-(Propoxymethyl)-1,1-dipropoxypentane
Comparison: 2-(Diethoxymethyl)-1,1-diethoxypentane is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its methoxy and propoxy analogs. This uniqueness makes it particularly valuable in synthetic applications where selective reactivity is desired.
Eigenschaften
IUPAC Name |
2-(diethoxymethyl)-1,1-diethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4/c1-6-11-12(13(15-7-2)16-8-3)14(17-9-4)18-10-5/h12-14H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXDABEBFHELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(OCC)OCC)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496556 | |
| Record name | 2-(Diethoxymethyl)-1,1-diethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21037-61-6 | |
| Record name | 2-(Diethoxymethyl)-1,1-diethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


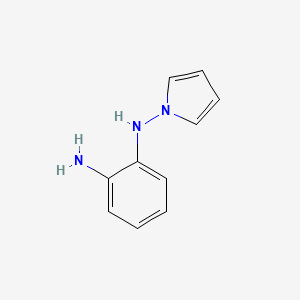
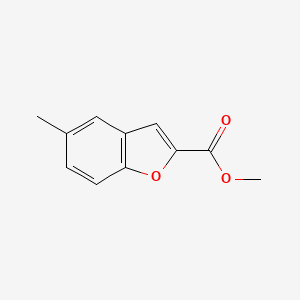
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)
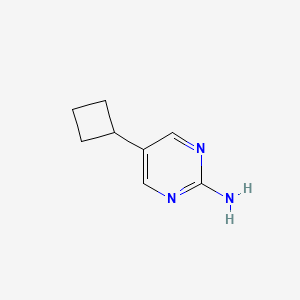
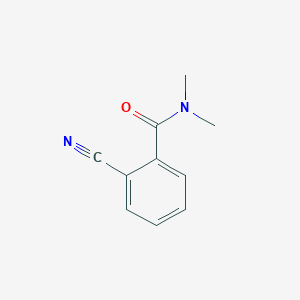
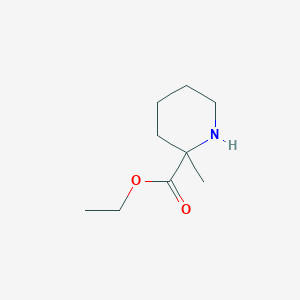
![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)
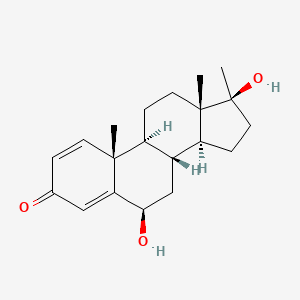
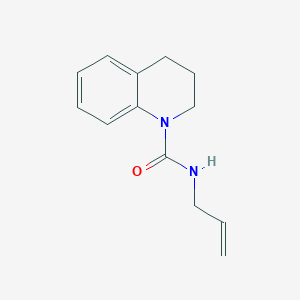
![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)
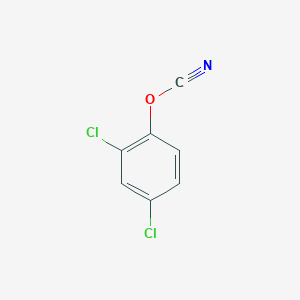
![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)
